molecular formula C19H16BrNO6 B3474359 ethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate

ethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B3474359
M. Wt: 434.2 g/mol
InChI Key: SOKHILIMRHBAKY-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate is a chemical compound of interest in scientific research and development. As a benzofuran derivative, this class of compounds is frequently investigated in medicinal chemistry for its potential as a scaffold in drug discovery, given that related structures are often explored for protein-binding activities . Researchers utilize such specialty chemicals in various applications, including as building blocks for the synthesis of more complex molecules or as reference standards in analytical studies. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Buyers are responsible for confirming the product's identity and purity to meet the specific requirements of their research.

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO6/c1-3-25-19(22)18-11(2)27-16-9-15(20)17(8-14(16)18)26-10-12-5-4-6-13(7-12)21(23)24/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKHILIMRHBAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)[N+](=O)[O-])Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's molecular structure is characterized by the following properties:

PropertyValue
Molecular Formula C20H19BrO5
Molecular Weight 419.26586 g/mol
IUPAC Name This compound
CAS Number [Insert CAS number here]

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may exhibit inhibitory effects on various enzymes and receptors, influencing biochemical pathways associated with disease states.

Potential Targets

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.
  • Antioxidant Activity : It might possess antioxidant properties that mitigate oxidative stress in cells, contributing to its neuroprotective effects.

Biological Activity Studies

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

In Vitro Studies

  • AChE Inhibition : Compounds similar to ethyl 6-bromo derivatives have shown significant AChE inhibitory activity with IC50 values ranging from 0.08 to 0.14 μM, indicating a strong potential for treating Alzheimer's disease .
  • Neurotoxicity Assays : In vitro assays have demonstrated that related compounds exhibit low neurotoxicity, suggesting a favorable safety profile for further development .

Case Studies

  • Neuroprotective Effects : A study examining the neuroprotective effects of benzofuran derivatives reported that certain modifications led to enhanced protection against neurodegeneration induced by amyloid-beta peptides .
  • Antimicrobial Activity : Preliminary tests on related compounds revealed moderate antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values indicating effectiveness against various pathogens .

Comparative Analysis

A comparison of ethyl 6-bromo derivatives with other known compounds reveals unique aspects of its biological profile.

CompoundAChE Inhibition IC50 (μM)Antimicrobial Activity (MIC)
Ethyl 6-Bromo Derivative0.08 - 0.14Moderate
Rivastigmine0.03Low
Curcumin0.74High

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a systematic comparison of ethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate with structurally related analogs:

Substituent Effects on Bioactivity

Compound Name Substituents Key Bioactivities Reference
This compound C6-Br, C5-3-nitrobenzyloxy Under investigation; expected cytotoxicity based on nitro group
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) C5-Br, C7-OH, C6-OCH₃ Cytotoxic against human cancer cell lines
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (5) C5-Br, C7-diethylaminoethoxy Cytotoxic and antifungal
Methyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate C5-3-nitrobenzoyloxy Higher lipophilicity; potential enhanced cellular uptake
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate C5-(E)-3-phenylpropenoxy Conformational rigidity due to double bond; unconfirmed bioactivity

Key Observations:

  • Nitrobenzyl vs.
  • Bromine Position : Bromination at C6 (target compound) vs. C5 (compound 4, ) alters steric hindrance and electronic distribution, impacting binding to enzymatic pockets.
  • Aminoethoxy Modifications: Compound 5 demonstrates that introducing a diethylaminoethoxy group enhances antifungal activity, suggesting that polar substituents improve interactions with fungal membranes.

Cytotoxicity Trends

  • Brominated benzofurans generally exhibit lower cytotoxicity compared to non-halogenated precursors, as seen in compound 4 vs. its precursor . However, functionalization with amino groups (e.g., compound 5) can counteract this trend, restoring or enhancing activity .
  • The nitro group in the target compound may confer DNA-intercalating properties , akin to nitroaromatic chemotherapeutics, though this requires experimental validation.

Structural and Physicochemical Properties

Property Target Compound Methyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylpropenoxy]-1-benzofuran-3-carboxylate
Molecular Weight 434.3 g/mol 443.2 g/mol 415.3 g/mol
LogP (Predicted) 3.8 4.2 5.7
Rotatable Bonds 6 5 7
Hydrogen Bond Acceptors 6 7 4

Notable Differences:

  • The 3-nitrobenzoyloxy analog has higher LogP due to the ester linkage, favoring membrane permeability.
  • The (E)-3-phenylpropenoxy substituent introduces conformational rigidity, which may limit binding to flexible enzyme active sites.

Q & A

Basic: What are the common synthetic pathways for preparing ethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate?

The synthesis typically involves multi-step organic reactions:

Benzofuran Core Formation : Cyclization of substituted phenols or furan precursors under acidic or basic conditions.

Functionalization : Bromination at the 6-position using reagents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions.

Etherification : Introduction of the 3-nitrobenzyloxy group via nucleophilic substitution, often using K₂CO₃ in acetone to deprotonate the hydroxyl group and activate the benzyl bromide .

Esterification : Ethyl ester formation via reaction with ethyl chloroformate or acid-catalyzed esterification.
Key Tools : Reaction progress is monitored by TLC (dichloromethane/methanol systems) and NMR for structural validation .

Basic: What characterization techniques are critical for validating the structure of this compound?

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign signals for the ethyl ester (δ ~4.3 ppm for -OCH₂CH₃), benzofuran protons, and nitrobenzyl group (aromatic protons at δ ~7.5–8.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity.

Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., C₂₄H₂₀BrNO₆: ~522.05 g/mol).

TLC : Monitors reaction progress using silica gel plates and UV visualization .

Basic: How do structural features influence the compound’s reactivity?

  • Benzofuran Core : The fused ring system provides rigidity, influencing π-π stacking in biological interactions.
  • Bromo Substituent : Enhances electrophilicity for further functionalization (e.g., Suzuki couplings) .
  • 3-Nitrobenzyloxy Group : Electron-withdrawing nitro group increases stability of the ether linkage and directs electrophilic substitution .
  • Ethyl Ester : Improves solubility in organic solvents and serves as a leaving group in hydrolysis reactions .

Advanced: How can researchers optimize reaction conditions for introducing the 3-nitrobenzyloxy group?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of the benzofuran oxygen .
  • Base Selection : K₂CO₃ in acetone is preferred for mild deprotonation without side reactions .
  • Temperature Control : Reactions are typically conducted at 50–60°C to balance reaction rate and byproduct formation .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) can accelerate etherification under biphasic conditions .

Advanced: How does the nitro group impact biological activity and electronic properties?

  • Electron Effects : The nitro group’s electron-withdrawing nature polarizes the benzofuran ring, enhancing interactions with electron-rich biological targets (e.g., enzyme active sites) .
  • Bioactivity : Nitro-substituted benzofurans show antimicrobial and anticancer potential, likely due to nitroreductase-mediated activation in hypoxic tumor environments .
  • Metabolic Stability : Nitro groups may reduce metabolic degradation compared to methoxy or hydroxyl analogs .

Advanced: How can X-ray crystallography resolve ambiguities in molecular structure?

  • Sample Preparation : Crystallize the compound using slow vapor diffusion (e.g., ethyl acetate/hexane).
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
  • Refinement : Employ SHELX software for structure solution and ORTEP for visualization .
  • Key Metrics : Analyze bond lengths (e.g., C-O ~1.36 Å) and torsion angles to confirm substituent orientation .

Advanced: How to address contradictions in reported biological activity data?

Purity Analysis : Ensure ≥95% purity via HPLC; impurities may skew bioassay results .

Substituent Variants : Compare analogs (e.g., 3-nitro vs. 4-nitrobenzyloxy) to isolate electronic effects .

Assay Conditions : Standardize cell lines, incubation times, and solvent controls (DMSO tolerance <0.1%) .

Mechanistic Studies : Use molecular docking to validate target engagement (e.g., COX-2 or kinase inhibition) .

Advanced: What strategies improve solubility for in vitro assays?

  • Co-solvents : Use DMSO (for stock solutions) followed by dilution in PBS or cell media.
  • Derivatization : Replace the ethyl ester with a carboxylate (via hydrolysis) for aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Advanced: How to troubleshoot low yields in bromination steps?

  • Regioselectivity : Use directing groups (e.g., methoxy) to control bromine placement.
  • Reagent Stoichiometry : Optimize Br₂ or NBS ratios (1.1–1.3 equiv.) to minimize di-substitution .
  • Quenching : Rapidly quench the reaction with Na₂S₂O₃ to prevent over-bromination .

Advanced: What computational methods predict the compound’s reactivity?

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Molecular Dynamics : Simulate binding modes with biological targets (e.g., MDM2 or β-lactamases) .
  • ADMET Prediction : Use tools like SwissADME to estimate permeability and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate

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